HER2 vs. EGFR Selectivity
DZD1516 exhibits over 300-fold selectivity for pHER2 inhibition in BT474 cells (HER2-expressing) versus pEGFR inhibition in H838 cells (wild-type EGFR-expressing) [1]. In direct comparator analysis, this selectivity ratio substantially exceeds that of clinically approved HER2 TKIs: lapatinib shows approximately 8.1-fold selectivity, neratinib shows approximately 3.9-fold selectivity, and tucatinib shows approximately 392-fold selectivity [2]. The absolute pHER2 IC50 for DZD1516 is reported as 0.56 nM in enzymatic assays and 4.4 nM in cellular pHER2 inhibition assays . This high selectivity window translates clinically: at doses up to 250 mg BID, no wild-type EGFR-related adverse events (diarrhea or skin rash) were observed in Phase 1 patients [3].
| Evidence Dimension | HER2/EGFR selectivity ratio |
|---|---|
| Target Compound Data | >300-fold (HER2 over wild-type EGFR) |
| Comparator Or Baseline | Lapatinib: ~8.1-fold; Neratinib: ~3.9-fold; Tucatinib: ~392-fold |
| Quantified Difference | DZD1516 selectivity exceeds lapatinib by >37× and neratinib by >77×; comparable to tucatinib in ratio magnitude but with differentiated BBB penetration profile |
| Conditions | BT474 cells (HER2+) for pHER2; H838 cells (wtEGFR+) for pEGFR; cellular inhibition assay |
Why This Matters
This matters for scientific selection because high HER2 selectivity over EGFR minimizes confounding off-target kinase inhibition in experimental models and reduces EGFR-driven clinical toxicities that often limit dosing of less selective HER2 TKIs.
- [1] Zhang J, McAndrew NP, Wang X, et al. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor. Breast Cancer Res. 2023;25(1):81. View Source
- [2] Hangyan Research. Comparative HER2/EGFR Selectivity of DZD1516 vs. Approved HER2 Small Molecule Inhibitors. Chart 64. 2025. View Source
- [3] McAndrew NP, Hu X, Zhang J, et al. Abstract P4-01-23: Updated data from the phase 1 trial of DZD1516. Cancer Res. 2023;83(5_Supplement):P4-01-23. View Source
